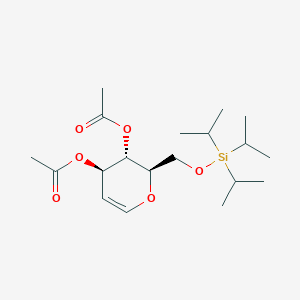

3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

Descripción general

Descripción

3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal is a useful research compound. Its molecular formula is C19H34O6Si and its molecular weight is 386.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal is a glycoside derivative with significant potential in medicinal chemistry. Its unique structural features, including acetyl and silyl groups, enhance its biological activity and solubility, making it a subject of interest in various pharmacological studies.

- Molecular Formula : CHOSi

- Molecular Weight : 386.56 g/mol

- CAS Number : 308796-41-0

- Density : 1.042 g/mL at 25ºC

- LogP : 4.73460 (indicating good lipophilicity) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The acetyl groups enhance the compound's stability and bioavailability, while the triisopropylsilyl group aids in its solubility and permeability through biological membranes.

Biological Activity Overview

Research has shown that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of glucal compounds can inhibit the growth of certain bacteria and fungi. The presence of acetyl and silyl groups may enhance this activity by increasing membrane permeability .

- Anticancer Properties : Some glucal derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation .

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific glycosidases, which are crucial in carbohydrate metabolism. This inhibition can lead to altered metabolic pathways that may be beneficial in treating metabolic disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various glucal derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for effective strains.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment, suggesting potential as an anticancer agent.

Data Table: Biological Activities of this compound

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry Applications

The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its protective groups allow for selective reactions without interference from reactive hydroxyl sites.

Key Reactions

- C-Glycosidic Bond Formation : Utilized in synthesizing C-glycosides through palladium-catalyzed cross-coupling reactions.

- Enzymatic Reactions : Modifications can influence interactions with enzymes, potentially serving as substrates or inhibitors.

Biochemical Applications

3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal is valuable for studying glycosylation processes and synthesizing glycosylated compounds.

Glycomimetic Properties

Research indicates that derivatives of this compound may function as glycomimetics, which can modulate biological pathways. For example, studies have shown that glycomimetics derived from D-glucal can inhibit bacterial adhesion and biofilm formation.

Enzyme Interaction Studies

The compound's modified structure affects its reactivity with glycosidases, suggesting that specific modifications can significantly impact enzyme specificity and activity .

Case Studies

- Enzymatic Deprotection : A study demonstrated an operationally simple enzymatic deprotection of the C-3 position on 3,4,6-tri-O-acetyl-D-glucal using lipase catalysis. This method allows for selective cleavage without the need for pH control or complex reaction setups .

- Synthesis of Glycal Synthons : The enzymatically deprotected product was used to synthesize two new glycal synthons with different protecting groups, showcasing the compound's utility in creating diverse chemical entities for further research .

Análisis De Reacciones Químicas

Glycosylation Reactions

The TIPS group at C-6 and acetyl groups at C-3/C-4 direct reactivity toward glycosylation at the anomeric center (C-1). Key findings include:

B(C6F5)3-Catalyzed α-Stereoselective Glycosylation

-

Conditions : Reactions with alcohols (e.g., methanol, benzyl alcohol) in toluene at 75°C using 5 mol% B(C6F5)3.

-

Outcomes :

| Nucleophile | Product | Yield (%) | α:β Ratio | Reference |

|---|---|---|---|---|

| Methanol | Methyl glycoside | 88 | 30:1 | |

| Benzyl alcohol | Benzyl glycoside | 82 | 25:1 |

Cross-Coupling Reactions

The C-3 acetyl group can be selectively modified for Sonogashira or Stille couplings:

Sonogashira Coupling

-

Conditions : Pd(PPh3)4/CuI, aryl halides, and triethylamine in THF at 60°C.

-

Outcomes :

Stille Coupling

-

Conditions : Pd2(dba)3/AsPh3, organostannanes in DMF at 80°C.

-

Outcomes :

Ferrier Rearrangement

BF3·OEt2 catalyzes the Ferrier reaction to form C-glycosides:

-

Outcomes :

| Acceptor | Product Type | Yield (%) | Reference |

|---|---|---|---|

| BODIPY 6a | Bis-β-C-glycoside | 68 | |

| BODIPY 6c | Tris-α,β,β-glycoside | 72 |

Enzymatic Deprotection

Lipases selectively hydrolyze acetyl groups while preserving the TIPS ether:

Stability and Side Reactions

-

Acid Sensitivity : The TIPS group is stable under mild acidic conditions (e.g., p-TsOH in AcOH/Ac2O) but cleaved by HF·pyridine .

-

Base Sensitivity : Acetyl groups are stable to weak bases (e.g., K2CO3/MeOH) but hydrolyzed under strong basic conditions (e.g., NaOH/MeOH) .

Comparative Reactivity Insights

Propiedades

IUPAC Name |

[(2R,3S,4R)-3-acetyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O6Si/c1-12(2)26(13(3)4,14(5)6)23-11-18-19(25-16(8)21)17(9-10-22-18)24-15(7)20/h9-10,12-14,17-19H,11H2,1-8H3/t17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFMTAHXVXFZEZ-QRVBRYPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471262 | |

| Record name | 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308796-41-0 | |

| Record name | 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.